{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}(pyrrolidin-1-yl)methanone
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Overview
Description
{1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrrolidinyl group, and a chlorinated phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions The process begins with the preparation of the chlorinated phenoxy intermediate, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures with a suitable solvent, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
{1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated aromatic structure, used in dye and herbicide production.
Withaferin-A: A natural compound with anticancer properties, sharing some structural features with the pyrazole ring.
Uniqueness
What sets {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H20ClN3O2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
[1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H20ClN3O2/c1-12-9-14(10-13(2)16(12)18)23-11-21-8-5-15(19-21)17(22)20-6-3-4-7-20/h5,8-10H,3-4,6-7,11H2,1-2H3 |
InChI Key |
OKOVXAPKGSSWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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